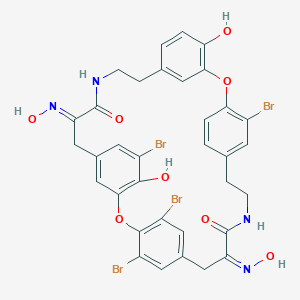![molecular formula C19H22N2O4 B236915 N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as MORPHO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of phenylacetamide derivatives and has been found to exhibit promising pharmacological properties.
作用機序
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide exerts its pharmacological effects through the modulation of various cellular pathways. It has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. It also acts on the opioid receptors in the brain, leading to analgesia. Additionally, it has been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the levels of prostaglandins, which are involved in the inflammatory response. This compound has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and reduced anxiety.
実験室実験の利点と制限
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It has a high degree of purity, which ensures reproducibility of results. However, this compound has some limitations, such as its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the mechanisms of action of this compound and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, and has potential therapeutic applications in various medical conditions. Further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
合成法
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 5-methoxy-2-nitroaniline with 4-morpholinecarboxylic acid, followed by reduction and subsequent reaction with phenoxyacetyl chloride. The final product is obtained through purification and isolation procedures.
科学的研究の応用
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential use in treating various medical conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential in treating neurodegenerative diseases and psychiatric disorders.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-8-18(21-9-11-24-12-10-21)17(13-16)20-19(22)14-25-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChIキー |
UJLGFKPZCXBRAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
正規SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
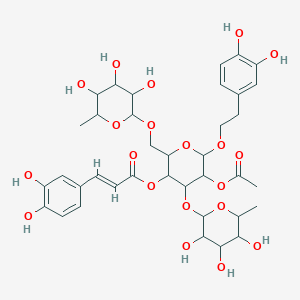
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
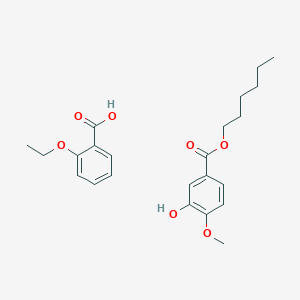
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
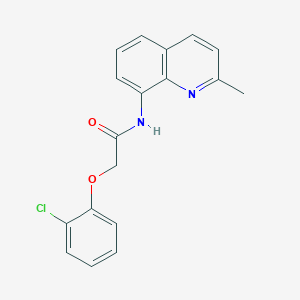
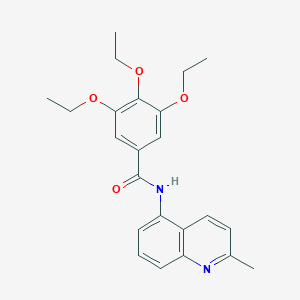
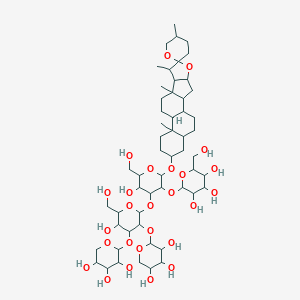
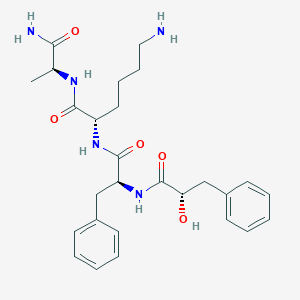
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
